molecular formula C12H13F2N5O2 B6951194 N-[3-(difluoromethoxy)cyclopentyl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[3-(difluoromethoxy)cyclopentyl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B6951194
M. Wt: 297.26 g/mol
InChI Key: XZYIILMBKKYZAN-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)cyclopentyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazolo[1,5-a]pyridine core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and other scientific domains.

Properties

IUPAC Name

N-[3-(difluoromethoxy)cyclopentyl]tetrazolo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N5O2/c13-12(14)21-9-2-1-8(6-9)15-11(20)7-3-4-19-10(5-7)16-17-18-19/h3-5,8-9,12H,1-2,6H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYIILMBKKYZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1NC(=O)C2=CC3=NN=NN3C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethoxy)cyclopentyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrazolo[1,5-a]pyridine Core: This step often involves the cyclization of a suitable pyridine derivative with a tetrazole precursor under acidic or basic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide or bromide.

    Attachment of the Cyclopentyl Group: This step may involve the use of cyclopentyl halides or cyclopentyl Grignard reagents to introduce the cyclopentyl moiety.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors. Purification steps such as recrystallization, chromatography, and distillation would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethoxy)cyclopentyl]tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the difluoromethoxy and cyclopentyl groups, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(difluoromethoxy)cyclopentyl]tetrazolo[1,5-a]pyridine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Chemical Biology: The compound can serve as a tool for chemical biology studies, helping to elucidate the function of specific proteins or nucleic acids.

    Industrial Applications: Its stability and reactivity make it useful in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-[3-(difluoromethoxy)cyclopentyl]tetrazolo[1,5-a]pyridine-7-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, where the compound may act as an inhibitor, activator, or modulator. The exact pathways involved would depend on the specific biological context and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolo[1,5-a]pyridine Derivatives: Other compounds with the tetrazolo[1,5-a]pyridine core, such as tetrazolo[1,5-a]pyridine-7-carboxylic acid, share structural similarities but differ in functional groups.

    Difluoromethoxy-Containing Compounds: Compounds like difluoromethoxybenzene or difluoromethoxycyclohexane have similar difluoromethoxy groups but different core structures.

Uniqueness

N-[3-(difluoromethoxy)cyclopentyl]tetrazolo[1,5-a]pyridine-7-carboxamide is unique due to the combination of its tetrazolo[1,5-a]pyridine core, difluoromethoxy group, and cyclopentyl moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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